molecular formula C12H9Br2N5O4 B10906838 N'-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide

N'-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide

Cat. No.: B10906838
M. Wt: 447.04 g/mol
InChI Key: OTHBZKQOEOCKDI-TVPGTPATSA-N
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Description

N’~3~-[(Z)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes dibromo, hydroxyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~3~-[(Z)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’~3~-[(Z)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~3~-[(Z)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’~3~-[(Z)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The presence of functional groups such as nitro and hydroxyl allows it to participate in redox reactions and form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~3~-[(Z)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H9Br2N5O4

Molecular Weight

447.04 g/mol

IUPAC Name

N-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H9Br2N5O4/c1-18-5-9(19(22)23)10(17-18)12(21)16-15-4-6-2-7(13)11(20)8(14)3-6/h2-5,20H,1H3,(H,16,21)/b15-4-

InChI Key

OTHBZKQOEOCKDI-TVPGTPATSA-N

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C\C2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-]

Origin of Product

United States

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